Benzo[b]thiophene, 3-(2-naphthalenyl)- Benzo[b]thiophene, 3-(2-naphthalenyl)-
Brand Name: Vulcanchem
CAS No.: 55712-60-2
VCID: VC18482234
InChI: InChI=1S/C18H12S/c1-2-6-14-11-15(10-9-13(14)5-1)17-12-19-18-8-4-3-7-16(17)18/h1-12H
SMILES:
Molecular Formula: C18H12S
Molecular Weight: 260.4 g/mol

Benzo[b]thiophene, 3-(2-naphthalenyl)-

CAS No.: 55712-60-2

Cat. No.: VC18482234

Molecular Formula: C18H12S

Molecular Weight: 260.4 g/mol

* For research use only. Not for human or veterinary use.

Benzo[b]thiophene, 3-(2-naphthalenyl)- - 55712-60-2

Specification

CAS No. 55712-60-2
Molecular Formula C18H12S
Molecular Weight 260.4 g/mol
IUPAC Name 3-naphthalen-2-yl-1-benzothiophene
Standard InChI InChI=1S/C18H12S/c1-2-6-14-11-15(10-9-13(14)5-1)17-12-19-18-8-4-3-7-16(17)18/h1-12H
Standard InChI Key BZUUVEAFJXNFER-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C3=CSC4=CC=CC=C43

Introduction

Structural Identification and Nomenclature

Benzo[b]thiophene, 3-(2-naphthalenyl)-, systematically named 3-naphthalen-2-yl-1-benzothiophene, features a benzothiophene ring system (a benzene fused to a thiophene) substituted at the 3-position with a naphthalen-2-yl group. Its molecular formula, C₁₈H₁₂S, corresponds to a molecular weight of 260.35 g/mol . The compound’s planar structure facilitates π-π stacking interactions, contributing to its relatively high boiling point (446.8°C at 760 mmHg) and density (1.225 g/cm³) . Key spectral identifiers include an exact mass of 260.06600 Da and a polar surface area of 28.24 Ų, as derived from PubChemLite data .

PropertyValueSource
CAS Number55712-60-2
Molecular FormulaC₁₈H₁₂S
Molecular Weight260.35 g/mol
Density1.225 g/cm³
Boiling Point446.8°C at 760 mmHg
Flash Point169°C
LogP (Octanol-Water)5.72

Synthetic Methodologies

Historical Context and Modern Approaches

The synthesis of benzo[b]thiophene derivatives has evolved significantly since early methods relying on oxidative cyclization of o-mercaptocinnamic acids, which were limited to carboxylate-substituted products . For 3-(2-naphthalenyl)-substituted variants, acid-catalyzed cyclization of arylthiomethyl ketones or modified Friedel-Crafts alkylation strategies are employed. A notable synthesis, reported by Biro and Kotschy (2007), involves palladium-catalyzed cross-coupling reactions to attach the naphthalene moiety to the benzothiophene core, achieving moderate yields .

Critical Reaction Parameters

Key challenges in synthesizing this compound include regioselectivity control and sulfur stability under high-temperature conditions. The patent US5569772A highlights the use of alkoxy-substituted intermediates to mitigate side reactions, though this approach requires stringent anhydrous conditions . Recent optimizations focus on solvent selection (e.g., dichloroethane for improved solubility) and catalysts such as BF₃·Et₂O to enhance cyclization efficiency .

Environmental Occurrence and Toxicological Profile

Environmental Presence

While direct measurements of benzo[b]thiophene, 3-(2-naphthalenyl)- in environmental matrices are scarce, structurally analogous PASHs like benzo[b]naphtho[2,1-d]thiophene are detected in urban airborne particulate matter (PM₂.₅) and river sediments at concentrations up to 12.3 ng/g . These compounds originate primarily from incomplete combustion of fossil fuels and industrial emissions. The naphthalene substituent likely enhances atmospheric stability, as evidenced by the dominance of benzo[b]naphtho[d]thiophenes in PM₂.₅ samples from high-traffic areas .

Mechanisms of Toxicity

In vitro studies on related PASHs reveal dual toxicological pathways:

  • AhR Activation: 2,2-Naphthylbenzo[b]thiophene, a structural analog, acts as a potent AhR agonist (EC₅₀ = 0.8 nM in human cells), inducing cytochrome P450 1A1 (CYP1A1) expression and subsequent oxidative stress .

  • Gap Junction Inhibition: Substituted benzothiophenes disrupt connexin-mediated intercellular communication (IC₅₀ = 3–15 μM), a precursor event in tumor promotion .

Although benzo[b]thiophene, 3-(2-naphthalenyl)- itself remains untested, its structural similarity to active compounds suggests comparable bioactivity. Molecular docking simulations predict strong AhR binding (ΔG = −9.2 kcal/mol) due to optimal ligand-receptor hydrophobic interactions .

Industrial and Research Applications

Material Science

The compound’s extended π-system and high thermal stability make it a candidate for organic semiconductors. Thin-film transistors incorporating similar benzothiophene derivatives exhibit hole mobilities up to 0.12 cm²/V·s, though device performance remains inferior to thiophene-free analogs .

Pharmaceutical Intermediates

As a building block for kinase inhibitors, the naphthyl-benzothiophene scaffold shows promise in virtual screening studies. Docking analyses indicate favorable binding to Bruton’s tyrosine kinase (BTK) with a predicted Ki of 18 nM, though in vitro validation is pending .

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